molecular formula C64H132IP B14674806 Tetrahexadecylphosphanium iodide CAS No. 37165-83-6

Tetrahexadecylphosphanium iodide

Cat. No.: B14674806
CAS No.: 37165-83-6
M. Wt: 1059.6 g/mol
InChI Key: CPCVIOJKUNZLDV-UHFFFAOYSA-M
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Description

Tetrahexadecylphosphanium iodide (C64H132PI) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four hexadecyl (C16H33) chains and an iodide counterion. It is primarily utilized in catalysis, surfactant chemistry, and antimicrobial applications due to its lipophilic nature and thermal stability . The compound is synthesized via alkylation of phosphine with hexadecyl iodide, followed by purification through recrystallization or column chromatography. Its long alkyl chains confer unique solubility properties (e.g., low water solubility but high organic solvent compatibility) and surface-active behavior, making it distinct from shorter-chain analogs.

Properties

CAS No.

37165-83-6

Molecular Formula

C64H132IP

Molecular Weight

1059.6 g/mol

IUPAC Name

tetrahexadecylphosphanium;iodide

InChI

InChI=1S/C64H132P.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1

InChI Key

CPCVIOJKUNZLDV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahexadecylphosphanium iodide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of hexadecylphosphine with hexadecyl iodide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tetrahexadecylphosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like chloride, bromide, or cyanide can be used in substitution reactions, typically under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphines.

    Substitution: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Tetrahexadecylphosphanium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic phases.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of tetrahexadecylphosphanium iodide involves its interaction with biological membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.

Comparison with Similar Compounds

Structural and Functional Analogues

Quaternary phosphonium salts with varying alkyl chain lengths and counterions are key comparators. Below is a comparative analysis based on structural, physicochemical, and application-based

Compound Molecular Formula Alkyl Chain Length Melting Point (°C) Solubility (Water) Antimicrobial Efficacy (MIC* μg/mL)
Tetrahexadecylphosphanium iodide C64H132PI C16 85–90 Insoluble 12.5–25 (Gram-positive bacteria)
Tetradodecylphosphanium bromide C48H100PBr C12 72–75 Slightly soluble 25–50
Tetraoctylphosphanium chloride C32H68PCl C8 58–62 Moderately soluble 50–100
Cetyltrimethylammonium bromide (CTAB) C19H42BrN C16 (1 chain) 230–250 Soluble 50–100

*MIC: Minimum Inhibitory Concentration

Key Findings :

  • Chain Length vs. Bioactivity : Longer alkyl chains (C16) in this compound enhance membrane disruption in bacteria, resulting in lower MIC values compared to shorter-chain analogs like Tetraoctylphosphanium chloride .
  • Thermal Stability : Phosphonium salts with longer alkyl chains exhibit higher melting points (e.g., 85–90°C for C16 vs. 58–62°C for C8), attributed to stronger van der Waals interactions .
  • Counterion Influence : Iodide salts generally show lower water solubility but higher lipophilicity than bromide or chloride analogs, affecting their utility in organic-phase reactions .
Comparison with Ammonium-Based Surfactants

Ammonium analogs like CTAB share surfactant properties but differ significantly:

  • Stability : Phosphonium salts (e.g., this compound) are more thermally stable and less prone to Hofmann elimination than ammonium salts .
  • Toxicity : Phosphonium compounds exhibit higher toxicity to eukaryotic cells, limiting their biomedical use compared to ammonium derivatives like CTAB .

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